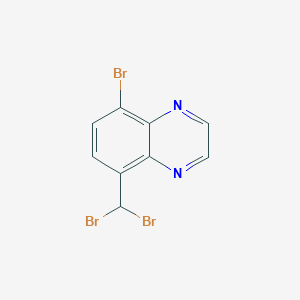
5-Bromo-8-(dibromomethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-(dibromomethyl)quinoxaline: is a chemical compound with the molecular formula C9H5Br3N2 and a molecular weight of 380.86 g/mol . It belongs to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated quinoxaline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Quinoxaline derivatives with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrogenated quinoxaline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-8-(dibromomethyl)quinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, quinoxaline derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The brominated quinoxaline compounds have shown promising activity against various bacterial and fungal strains .
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as potential drugs for treating cancer, infectious diseases, and inflammatory conditions .
Industry: In the industrial sector, quinoxaline derivatives are used as dyes, pigments, and materials for organic electronics. Their unique electronic properties make them suitable for applications in light-emitting diodes (LEDs) and solar cells .
Mechanism of Action
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
5,7-Dibromo-8-hydroxyquinoline: Known for its anticancer activity.
Quinoxaline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness: 5-Bromo-8-(dibromomethyl)quinoxaline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H5Br3N2 |
|---|---|
Molecular Weight |
380.86 g/mol |
IUPAC Name |
5-bromo-8-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H5Br3N2/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-4,9H |
InChI Key |
QYBQAFXHVPMHFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(Br)Br)N=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


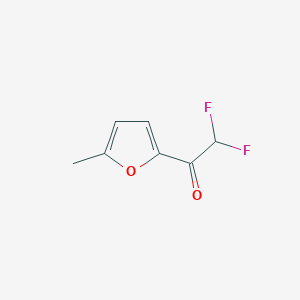

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
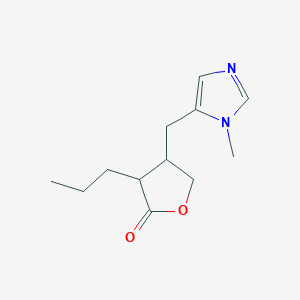
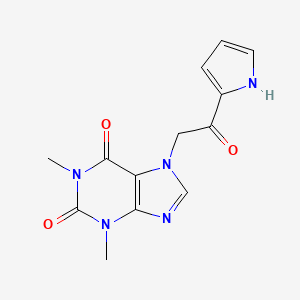
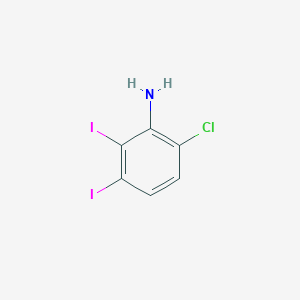
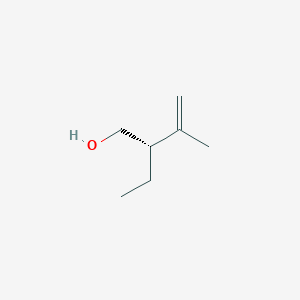

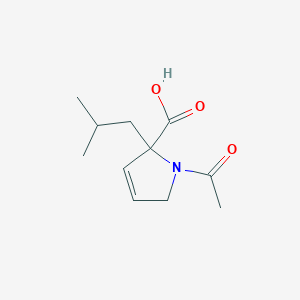
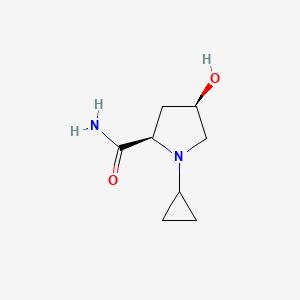

![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)

